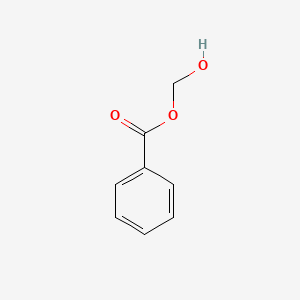
Bilirubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bilirubin is a yellowish-brown pigment that is produced in the liver as a byproduct of the breakdown of red blood cells. It is a complex molecule composed of two components: an unconjugated form, also known as indirect this compound, and a conjugated form, known as direct this compound. This compound is an important component of bile, which is essential for digestion and absorption of fat-soluble vitamins. Elevated levels of this compound in the blood, known as hyperbilirubinemia, can be indicative of various medical conditions, including liver disease, hemolytic anemia, and Gilbert's syndrome.
Wissenschaftliche Forschungsanwendungen
Bilirubin as a Biomarker in Chronic Diseases
This compound, traditionally considered toxic in infants, is now recognized for its potential health benefits in adults, particularly as a biomarker for disease resistance. Research indicates a strong association between mildly elevated serum this compound levels and reduced prevalence of chronic diseases like cardiovascular diseases (CVDs), cancer, Type 2 diabetes mellitus, and neurodegenerative diseases. This makes this compound a significant predictor of all-cause mortality and chronic disease prevalence, highlighting its clinical relevance in disease resistance and prevention (Wagner et al., 2015).
This compound in Obesity Metabolism
In the context of obesity, serum this compound levels have been found to be increased in metabolically healthy obesity (MHO) compared to metabolically unhealthy obesity (MUHO). This indicates a potential protective role of this compound in metabolic alterations associated with different obesity phenotypes. The study suggests a negative correlation of this compound with various metabolic risk factors, emphasizing its role in metabolic health (Fu et al., 2022).
Therapeutic Potential of this compound
The potential of mildly elevated this compound levels in preventing oxidative stress and inflammation-mediated diseases is significant. The genetic advantage conferred by certain UGT1A1 variants, leading to mild hyperbilirubinemia, suggests a promising therapeutic approach for diseases like cardiovascular disease and type 2 diabetes mellitus. This therapeutic opportunity underlines the need for further research in understanding how this compound metabolism influences disease prevention (Vítek et al., 2019).
This compound as an Antioxidant
This compound's role as a protective cellular antioxidant has gained attention, with studies showing its ability to produce oxidation by-products through scavenging reactive oxygen and nitrogen species. This ability to counteract oxidative stress suggests its potential in preventing and managing health conditions related to oxidative damage (Kim, 2021).
Wirkmechanismus
Target of Action
Bilirubin, a metabolic product of heme, has been recently recognized as a metabolic hormone that drives gene transcription by nuclear receptors . Its primary targets include nuclear receptors and various cell types in the body, particularly immune cells . It also targets the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .
Mode of Action
This compound interacts with its targets by binding directly to the PPARα nuclear receptor transcription factor . This interaction drives gene transcription, influencing various metabolic and inflammatory pathways . In addition, this compound exerts its effects by disturbing the normal functioning of neuronal cells .
Biochemical Pathways
This compound is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing this compound from biliverdin .
Pharmacokinetics
This compound is a highly-hydrophobic tetrapyrrole which binds to plasma albumin. It is conjugated in the liver to glucuronic acid, and the water-soluble glucuronides are excreted in urine and bile . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver. Once in the liver, glucuronic acid is added to unconjugated this compound by the enzyme glucuronyl transferase, forming conjugated this compound, which is soluble .
Result of Action
The action of this compound results in various physiological effects. Within the physiologic range, this compound has cytoprotective and beneficial metabolic effects . At high levels, it is potentially toxic . Elevated levels of this compound in the bloodstream can lead to jaundice, characterized by a yellowing of the skin and eyes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating this compound, can lead to elevated this compound serum concentrations . Furthermore, conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis can enhance this compound formation .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bilirubin involves the conversion of heme to biliverdin, which is then reduced to bilirubin. This process occurs naturally in the human body, but can also be synthesized in a laboratory setting.", "Starting Materials": [ "Heme", "Sodium dithionite", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Heme is first treated with sodium dithionite and sodium hydroxide to produce biliverdin.", "Biliverdin is then reduced to bilirubin using ethanol and acetic acid as solvents and sodium acetate as a catalyst.", "The resulting bilirubin is then purified using a series of acid-base extractions and recrystallization steps." ] } | |
| 143863-88-1 | |
Molekularformel |
C176H271N53O54 |
Molekulargewicht |
3993.36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


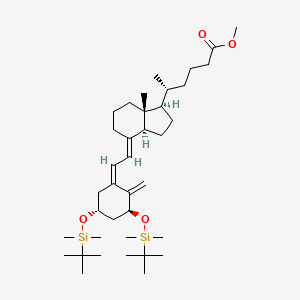
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
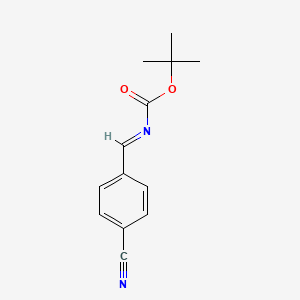
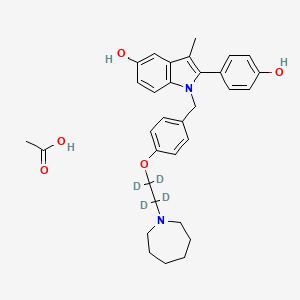

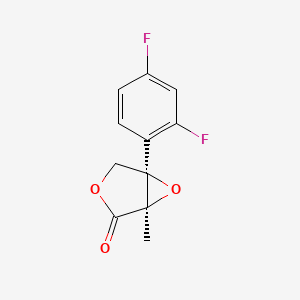

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
